molecular formula C9H10O4 B125207 3-(2,4-Dihydroxyphenyl)propanoic acid CAS No. 5631-68-5

3-(2,4-Dihydroxyphenyl)propanoic acid

Cat. No. B125207
CAS RN: 5631-68-5
M. Wt: 182.17 g/mol
InChI Key: HMCMTJPPXSGYJY-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)propanoic acid, also known as Dihydrocaffeic acid or DHCA, is a phytochemical found in grapes and other plants . It is a 3,4-dihydroxyphenylalanine (DOPA) analog and a building block for heterocyclic compounds . It is a potent and competitive tyrosinase inhibitor, inhibiting L-Tyrosine and DL-DOPA .


Molecular Structure Analysis

The molecular formula of 3-(2,4-Dihydroxyphenyl)propanoic acid is C9H10O4 . The molecular weight is 182.17 .


Chemical Reactions Analysis

3-(2,4-Dihydroxyphenyl)propanoic acid exhibits oxidation activity . It may be used as a substrate for the o-diphenolase in microplate assays of serum and hemocyte supernatants from QXR3 and wild type oysters for the quantitation of o-diphenolase activity .


Physical And Chemical Properties Analysis

The melting point of 3-(2,4-Dihydroxyphenyl)propanoic acid is 158-162 °C . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Anti-Inflammatory Activities

A study identified new phenolic compounds, including derivatives of 3-(2,4-Dihydroxyphenyl)propanoic acid, from the tender leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

Synthesis and Stability Improvement

2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 3-(2,4-Dihydroxyphenyl)propanoic acid, was synthesized to enhance its chemical stability and liposolubility. This derivative hydrolyzed to release bioactive danshensu, highlighting its potential in synthesizing stable and soluble derivatives for various applications (Chen et al., 2016).

Renewable Building Block in Material Science

Phloretic acid, a naturally occurring phenolic compound similar to 3-(2,4-Dihydroxyphenyl)propanoic acid, was explored as a renewable building block. Its application in enhancing the reactivity of molecules towards benzoxazine ring formation demonstrates its potential in materials science, particularly in creating bio-based materials (Trejo-Machin et al., 2017).

Use in Food Contact Materials

Novel Approaches in Organic Synthesis

In organic synthesis, oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid led to novel approaches for preparing furoquinolinone and angelicin derivatives. This research demonstrates the compound's utility in developing new synthetic methods (Ye et al., 2012).

Anti-Aging Applications in Skincare

3-(4-Hydroxyphenyl)propanoic acid amide, derived from a similar compound, was used in anti-aging skincare compositions. This demonstrates its potential in dermatological applications, particularly in anti-aging products (Wawrzyniak et al., 2016).

Safety And Hazards

The safety data sheet for 3-(2,4-Dihydroxyphenyl)propionic acid indicates that it is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCMTJPPXSGYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204854
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dihydroxyphenyl)propanoic acid

CAS RN

5631-68-5
Record name 2,4-Dihydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5631-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5631-68-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551
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Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-Dihydroxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0126386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Li, Y Xu, C Le Roy, J Hu, CJ Steves, JT Bell… - Nutrients, 2023 - mdpi.com
Background: Dietary (poly)phenol consumption is inversely associated with cardiovascular disease (CVD) risk in epidemiological studies, but little is known about the role of the gut …
Number of citations: 2 www.mdpi.com
M Hisamoto, H Kikuzaki, N Nakatani - Journal of agricultural and …, 2004 - ACS Publications
In the course of our study on the isolation and structure determination of constituents in tropical plants, we focused on Peucedanum japonicum Thunb., belonging to the family …
Number of citations: 70 pubs.acs.org
N ZHANG - Chinese Pharmaceutical Journal, 2020 - pesquisa.bvsalud.org
OBJECTIVE: To study the chemical constituents from the roots of Stellera chamaejasme Linn. METHODS: The 95% ethanol extract of the roots of Stellera chamaejasme Linn. was …
Number of citations: 0 pesquisa.bvsalud.org
L Bresciani, G Di Pede, C Favari, L Calani… - Food Research …, 2021 - Elsevier
Cranberries (Vaccinium macrocarpon) represent an important source of anthocyanins, flavan-3-ols and flavonols. This study aimed at investigating in vitro the human microbial …
Number of citations: 10 www.sciencedirect.com
A Macia, MP Romero, S Yuste, I Ludwig, A Pedret… - Food Chemistry, 2022 - Elsevier
The present study aimed to evaluate the metabolism and bioavailability of anthocyanins (ACN) and other phenolics from red-fleshed apples (RFA) and to define the intake biomarkers …
Number of citations: 3 www.sciencedirect.com
MN Clifford, LJ King, A Kerimi… - Critical Reviews in …, 2022 - Taylor & Francis
Full article: Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -…
Number of citations: 4 www.tandfonline.com
S Awe, A Mikolasch, F Schauer - Applied microbiology and biotechnology, 2009 - Springer
In this study, we investigated the ability of the yeast Trichosporon asahii SBUG-Y 833 to assimilate phenylalkanes with alkyl chain lengths from 7 to 12 carbon atoms, and we describe …
Number of citations: 21 link.springer.com
LJ Osborn - 2021 - search.proquest.com
Objective–The dietary contribution to human health and disease has been long appreciated. However, the metabolism of dietary substrates by commensal gut microbiota and ultimately …
Number of citations: 0 search.proquest.com
J Kolodziejczyk-Czepas, S Kozachok, Ł Pecio… - Phytochemistry, 2021 - Elsevier
The study is based on phytochemical profiling and in vitro evaluation of biological effects of phenolic acid derivatives-rich Herniaria fractions, isolated from two rupturewort (Herniaria L.) …
Number of citations: 7 www.sciencedirect.com
E Wood, S Hein, R Mesnage, F Fernandes… - The American Journal of …, 2023 - Elsevier
Background Evidence suggests that the intake of blueberry (poly)phenols is associated with improvements in vascular function and cognitive performance. Whether these cognitive …
Number of citations: 3 www.sciencedirect.com

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